N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide
Description
This compound features a 1,3,4-thiadiazole core linked to a 3,4-dimethoxybenzamide moiety and a 3,4-dimethylphenyl-substituted pyrrolidin-5-one. Its molecular formula is C₃₃H₃₄N₄O₄S (hypothetically inferred from analogs), with a molecular weight of approximately 606.7 g/mol (estimated). The 3,4-dimethoxybenzamide group enhances hydrogen-bonding capacity, while the 3,4-dimethylphenyl substituent contributes to lipophilicity. Structural studies of such compounds often employ crystallographic tools like SHELX for refinement and conformation analysis .
Properties
Molecular Formula |
C23H24N4O4S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H24N4O4S/c1-13-5-7-17(9-14(13)2)27-12-16(11-20(27)28)22-25-26-23(32-22)24-21(29)15-6-8-18(30-3)19(10-15)31-4/h5-10,16H,11-12H2,1-4H3,(H,24,26,29) |
InChI Key |
PSXQPQVOYNTURW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone intermediate, which is then reacted with a thiadiazole derivative. The final step involves the coupling of the resulting intermediate with 3,4-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using suitable solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Reactivity of the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole ring exhibits electrophilic and nucleophilic reactivity, influenced by the electron-withdrawing sulfur atom and nitrogen heteroatoms. Key reactions include:
Nucleophilic Substitution
-
Position 2 : The sulfur atom at position 1 can act as a leaving group under specific conditions. For example:
Oxidative Cyclization
-
Oxidants like iodine or ferric chloride facilitate ring expansion or cross-coupling reactions. For instance, oxidative treatment may form fused heterocycles (e.g., triazolothiadiazoles) .
Reactivity of the Pyrrolidinone Moiety
The 5-oxopyrrolidin-3-yl group contains a ketone and secondary amine, enabling:
Reduction Reactions
-
Ketone Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the carbonyl to a hydroxyl group, producing a pyrrolidine alcohol derivative .
-
Amide Reduction : Catalytic hydrogenation (H₂/Pd) may reduce the amide bond to a secondary amine under high-pressure conditions.
Condensation Reactions
-
The ketone can undergo nucleophilic addition with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .
Reactivity of the 3,4-Dimethoxybenzamide Group
The benzamide substituent participates in:
Demethylation
-
Strong acids (e.g., HBr in acetic acid) cleave methoxy groups to hydroxyl derivatives:
Hydrolysis
-
Acidic or basic hydrolysis cleaves the amide bond, yielding 3,4-dimethoxybenzoic acid and the corresponding amine.
Comparative Reaction Table
Stability Considerations
-
pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions due to amide bond cleavage.
-
Thermal Stability : Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA) of related compounds.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
Anticancer Activity
Recent studies have indicated that N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide exhibits significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. It targets pathways involved in tumor growth and metastasis.
- In vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against various cancer cell lines with varying degrees of efficacy. For example, it showed growth inhibition percentages of over 70% against certain lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity:
- In Silico Docking Studies : Molecular docking studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have also explored its antimicrobial properties:
- Broad-Spectrum Activity : The compound has demonstrated activity against both gram-positive and gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy:
- Thiadiazole and Oxopyrrolidine Moieties : These functional groups are believed to enhance the biological activity by improving binding affinity to target proteins involved in disease processes.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- Synthesis and Characterization : The compound was synthesized using established protocols involving simple transformations and characterized using techniques such as NMR and LC-MS .
- Pharmacokinetic Studies : Research has indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, making it a candidate for further development .
Mechanism of Action
The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with two analogs from the literature:
Key Observations:
Substituent Effects on Lipophilicity :
- Compound D294-1750 (2-ethoxybenzamide) has a higher logP (4.5571) than the target compound’s inferred logP (~4.2), likely due to the less polar ethoxy group compared to the target’s dimethoxy substituent .
- Compound 924975-16-6 (3,4-dimethoxybenzamide) is expected to have a lower logP than D294-1750, as methoxy groups increase polarity .
The 3,5-dimethylphenyl group (in 924975-16-6) offers symmetry, which may enhance crystallinity and stability .
Solubility and Bioavailability :
- The target compound’s 3,4-dimethoxybenzamide group improves aqueous solubility compared to D294-1750’s 2-ethoxy substituent, as indicated by its higher polar surface area (estimated ~95 Ų vs. 70.56 Ų) .
Biological Activity
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Cholinesterase Inhibition
One of the primary biological activities attributed to this compound is its inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the synaptic cleft. Studies indicate that derivatives of thiadiazole compounds exhibit promising AChE inhibitory activity. For instance, related compounds showed IC50 values significantly lower than those of standard drugs like neostigmine, indicating potential efficacy in treating neurodegenerative diseases such as Alzheimer's .
Antioxidant Activity
In addition to AChE inhibition, this compound has been evaluated for its free radical scavenging properties. These antioxidant activities contribute to its therapeutic potential against oxidative stress-related conditions.
In Vitro Studies
Recent studies have synthesized various derivatives based on the core structure of this compound. For example:
| Compound | AChE IC50 (nM) | BChE IC50 (nM) |
|---|---|---|
| 3b | 18.1 ± 0.9 | Not reported |
| Neostigmine | 2186.5 ± 98.0 | Not applicable |
These results indicate that certain derivatives possess significantly higher potency than established inhibitors .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes. The interactions involve critical amino acid residues such as Tyr124 and Trp286 within the active site of AChE. These studies suggest that π–π interactions and hydrogen bonding play essential roles in enhancing the binding affinity and specificity of the compound .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have also been assessed. Preliminary data indicate favorable drug-likeness characteristics according to Lipinski's Rule of Five. This suggests good oral bioavailability and absorption potential.
Q & A
Q. What synthetic strategies are optimal for constructing the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole moiety can be synthesized via cyclization reactions using thiosemicarbazides or hydrazine derivatives. For example, in analogous compounds, cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) yields thiadiazole rings . Key steps include pH adjustment (8–9 with NH₃) to precipitate products and recrystallization from DMSO/water mixtures. Optimization may involve solvent selection (e.g., methanol/1,4-dioxane) and catalyst choice (e.g., acetic acid for Schiff base formation) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Standard characterization includes:
- 1H/13C NMR : To confirm substituent positions and ring systems (e.g., pyrrolidinone carbonyl at ~170 ppm in 13C NMR) .
- IR Spectroscopy : Detection of amide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C-S-C vibrations (~650–750 cm⁻¹) .
- HPLC/MS : For purity assessment (>95%) and molecular ion verification .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antibacterial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric assays, given structural similarity to nitazoxanide derivatives .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular Docking : Study interactions with target proteins (e.g., PFOR) using software like AutoDock. Focus on hydrogen bonding (amide NH with active site residues) and π-π stacking (dimethoxybenzamide with aromatic pockets) .
- QSAR Modeling : Correlate substituent effects (e.g., 3,4-dimethylphenyl vs. electron-withdrawing groups) on activity using descriptors like logP and polar surface area .
Q. How to resolve contradictions in biological data across structurally similar analogs?
- Meta-Analysis : Compare IC₅₀ values of derivatives with varying substituents (e.g., fluorine vs. methoxy groups) to identify pharmacophoric requirements .
- Metabolic Stability Tests : Assess if discrepancies arise from differential cytochrome P450 metabolism using liver microsome assays .
Q. What strategies address low yields in multi-step synthesis of the pyrrolidinone-thiadiazole hybrid?
- Intermediate Stabilization : Protect reactive sites (e.g., amide NH via acetyl hydrazide formation) during cyclization .
- Flow Chemistry : Improve reaction control for exothermic steps (e.g., POCl₃-mediated cyclizations) to reduce side products .
Methodological Challenges and Solutions
Q. How to characterize intermolecular interactions in the crystal structure of this compound?
- X-ray Crystallography : Resolve hydrogen bonds (e.g., N–H···N between thiadiazole and pyrrolidinone) and π-stacking (dimethylphenyl vs. benzamide) .
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H···F/O contacts) using CrystalExplorer .
Q. What analytical techniques differentiate isomeric byproducts during synthesis?
- 2D NMR (COSY, NOESY) : Identify spatial correlations between protons in regioisomers (e.g., thiadiazole vs. oxadiazole derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Distinguish isomers with identical molecular formulas via exact mass measurements (<5 ppm error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
